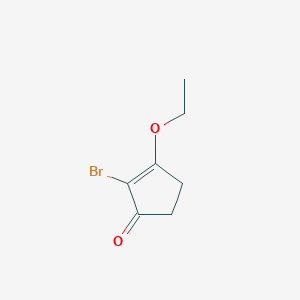

2-Bromo-3-ethoxycyclopent-2-enone

説明

2-Bromo-3-ethoxycyclopent-2-enone (CAS: 226703-16-8) is a brominated cyclic enone with the molecular formula C₇H₉BrO₂ and a molecular weight of 205.05 g/mol. Its structure features a conjugated enone system (cyclopentenone core) substituted with a bromine atom at the 2-position and an ethoxy group at the 3-position . This compound is primarily utilized in research and development (R&D) settings, particularly in synthetic organic chemistry, where its reactive enone and halogen functionalities enable applications in cycloadditions, nucleophilic substitutions, and intermediate synthesis .

特性

IUPAC Name |

2-bromo-3-ethoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-2-10-6-4-3-5(9)7(6)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEROMHXUKREOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444008 | |

| Record name | 2-Bromo-3-ethoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226703-16-8 | |

| Record name | 2-Bromo-3-ethoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Alkylation and Decarboxylation of Methoxycyclopentenecarboxylate Derivatives

A sophisticated and industrially relevant approach starts from methyl (E)-4-chloro-3-methoxy-2-butenoate, which is reacted with dimethyl malonate under basic conditions (in DMF) to form a triester intermediate. This intermediate undergoes cyclization with sodium methoxide in methanol at 60 °C to yield methyl 4-methoxy-2-oxo-3-cyclopentenecarboxylate.

Subsequent deprotonation with potassium hydride in DMF and alkylation with 4-bromo-1-butene introduces a but-3-enyl side chain. The critical step of decarboxylation is performed by refluxing in ethanol with potassium hydroxide for 16 hours. Notably, during this step, the methoxy group is substituted by an ethoxy group, yielding 5-(but-3-enyl)-3-ethoxycyclopent-2-enone in 76% isolated yield.

This method highlights the formation of the ethoxy substituent via nucleophilic substitution under strongly basic and refluxing alcoholic conditions, an important insight for synthesizing 3-ethoxy derivatives.

Bromination Strategies

While direct literature on bromination of 3-ethoxycyclopent-2-enone to yield the 2-bromo derivative is scarce, analogous bromination methods on related cyclopentenones and thiophene derivatives suggest the use of N-bromosuccinimide (NBS) under controlled temperature conditions.

For example, 2-bromo-3-ethylthiophene is prepared by dropwise addition of NBS in acetonitrile at low temperatures (10–20 °C) with stepwise additions to control the bromination, followed by workup with aqueous base and purification by distillation. This approach can be adapted to cyclopentenone systems to achieve selective bromination at the 2-position.

Alternative Bromination via Triphenylphosphine and Carbon Tetrabromide

A patent describes a mild and safe bromination method for cyclohexenones that can be conceptually extended to cyclopentenones. In this method, carbon tetrabromide and triphenylphosphine in an organic solvent under inert gas at 0–70 °C yield brominated enones with high efficiency (up to 95% yield). The reaction avoids the use of liquid bromine, enhancing safety and scalability.

This method could be adapted to 3-ethoxycyclopent-2-enone to introduce the bromine atom at the 2-position, offering a potentially high-yield and industrially feasible route.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Outcomes/Yields | Notes |

|---|---|---|---|

| Formation of cyclopentenone | Dimethyl malonate + methyl (E)-4-chloro-3-methoxy-2-butenoate, DMF, base | Triester intermediate, 85% yield | Room temperature, base catalysis |

| Cyclization | Sodium methoxide in methanol, 60 °C | Methyl 4-methoxy-2-oxo-3-cyclopentenecarboxylate, 86% yield | Ring closure step |

| Alkylation | Potassium hydride, DMF, 4-bromo-1-butene | Alkylated cyclopentenone, 76% yield | Introduction of but-3-enyl side chain |

| Decarboxylation & Ethoxy substitution | KOH in refluxing ethanol, 16 h | 5-(but-3-enyl)-3-ethoxycyclopent-2-enone, 76% yield | Methoxy replaced by ethoxy group |

| Bromination (suggested) | N-Bromosuccinimide (NBS), acetonitrile, 10–20 °C | Selective 2-bromo substitution | Stepwise addition, aqueous base wash |

| Alternative bromination | Carbon tetrabromide + triphenylphosphine, inert atmosphere, 0–70 °C | High yield brominated enone (up to 95%) | Safer, no liquid bromine used |

Research Findings and Practical Considerations

The substitution of the methoxy group by an ethoxy group during decarboxylation in ethanol/KOH is a key synthetic insight, allowing direct access to the ethoxy-substituted cyclopentenone without separate alkoxy introduction steps.

Bromination using NBS is a well-established method for selective allylic and vinylic bromination and is adaptable for the preparation of 2-bromo derivatives in related systems. Control of temperature and reagent addition is crucial to avoid overbromination.

The triphenylphosphine/carbon tetrabromide system offers a mild and high-yield alternative for bromination, with industrial scalability and safer handling compared to elemental bromine.

Purification typically involves aqueous base washes to remove succinimide byproducts (for NBS bromination) and drying over magnesium sulfate, followed by distillation or chromatography to isolate the pure product.

化学反応の分析

Types of Reactions

2-Bromo-3-ethoxycyclopent-2-enone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carboxylic acids or ketones .

科学的研究の応用

2-Bromo-3-ethoxycyclopent-2-enone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Bromo-3-ethoxycyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the second position makes the compound highly reactive in substitution reactions. The ethoxy group can also participate in various chemical transformations, influencing the overall reactivity and stability of the compound .

類似化合物との比較

Structural and Functional Group Analysis

Key Compounds for Comparison:

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

2-Ethyl-3-methoxycyclopent-2-enone (synthetic intermediate from enzymatic studies)

Ethyl 2-bromo-bromophenylacetate derivatives (e.g., chromene synthesis intermediates)

Table 1: Comparative Data

*Inferred from structure; †Thesis-derived synthesis; ‡Example: Ethyl [2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)]-4H-chromene-3-carboxylate .

生物活性

2-Bromo-3-ethoxycyclopent-2-enone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CHBrO

- Molecular Weight : 215.05 g/mol

- CAS Number : 226703-16-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits the following mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, suggesting that this compound may interact with specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Research indicates that cyclopentenediones can possess antimicrobial properties, potentially making this compound effective against certain bacterial strains.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of various cyclopentenediones, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections. -

Anti-inflammatory Properties :

In vitro assays highlighted the anti-inflammatory potential of this compound, showing a marked decrease in cytokine production in activated macrophages. This suggests its application in treating inflammatory diseases. -

Cytotoxic Effects on Cancer Cells :

Research involving human cancer cell lines indicated that this compound induced apoptosis through the activation of intrinsic pathways. This finding supports further investigation into its use as an anticancer agent.

Q & A

Q. What established synthetic routes exist for 2-bromo-3-ethoxycyclopent-2-enone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized cyclopentenone precursor. Key reagents include bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) . For example:

- Direct Bromination : Using Br₂ in dichloromethane at 0–25°C with catalytic FeCl₃ yields the product via electrophilic aromatic substitution.

- NBS-Mediated Bromination : NBS in acetonitrile at reflux conditions (80°C) with AlCl₃ enhances regioselectivity.

Optimization Tips : - Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from di-brominated byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the α,β-unsaturated ketone (δ ~6.5 ppm for the enone proton; δ ~200 ppm for the carbonyl carbon) and the ethoxy group (δ ~1.3 ppm for CH₃; δ ~60–70 ppm for OCH₂CH₃) .

- IR Spectroscopy : Confirm the carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 218 (M⁺ for C₇H₉BrO₂) and fragment ions corresponding to loss of Br (M⁺ – 80).

Cross-validate data against NIST-standardized spectra to ensure accuracy .

Advanced Research Questions

Q. How do the bromine and ethoxy substituents influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine atom deactivates the enone system, slowing nucleophilic attacks but enhancing electrophilicity at the β-carbon. The ethoxy group donates electron density via resonance, modulating reactivity .

- Experimental Design :

- Perform kinetic studies under varying temperatures and solvents (e.g., polar aprotic vs. protic) to assess substituent effects.

- Use density functional theory (DFT) calculations to map frontier molecular orbitals and predict regioselectivity.

Data Interpretation : Compare experimental yields and computational activation energies to establish structure-reactivity relationships.

Q. How can researchers resolve contradictions in reported melting points or NMR data across literature sources?

- Methodological Answer :

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify impurities .

- Standardized Protocols : Replicate synthesis and characterization under controlled conditions (e.g., NIST-recommended NMR parameters) .

- Collaborative Validation : Cross-reference data with multiple independent studies or databases (e.g., PubChem, EPA DSSTox) to identify outliers .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation.

- Stability Testing : Conduct accelerated aging studies (40°C/75% relative humidity) and monitor decomposition via GC-MS.

- Reaction Conditions : Avoid prolonged exposure to bases or nucleophiles, which may displace the bromine atom. Use scavengers like molecular sieves in moisture-sensitive reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。